molecular formula C11H6N4O4S B059445 Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- CAS No. 16311-38-9

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-

Cat. No.: B059445
CAS No.: 16311-38-9
M. Wt: 290.26 g/mol
InChI Key: BRKUSHXUPGCTMP-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- is a heterocyclic compound that belongs to the class of imidazo-thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of nitro groups in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with nitro-substituted benzaldehydes under acidic or basic conditions can lead to the formation of the desired imidazo-thiazole derivative . The use of microwave irradiation has also been reported to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the scalability and cost-effectiveness of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imidazo(1,2-a)pyridine: Known for its antituberculosis activity.

    Benzo[d]imidazo[2,1-b]thiazole: Studied for its anticancer and antimicrobial properties.

Uniqueness

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- is unique due to the presence of multiple nitro groups, which enhance its reactivity and potential for various chemical transformations. Its diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c16-14(17)8-3-1-7(2-4-8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKUSHXUPGCTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167519
Record name Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16311-38-9
Record name Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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